1-Ethyl-1-tosylmethyl isocyanide

Vue d'ensemble

Description

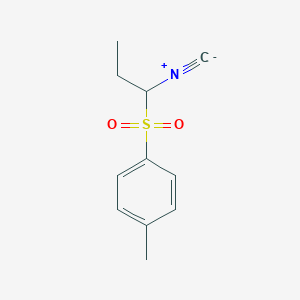

1-Ethyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C11H13NO2S. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is notable for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions.

Mécanisme D'action

Target of Action

1-Ethyl-1-tosylmethyl isocyanide, also known as Tosylmethyl isocyanide or TosMIC, is primarily used as a synthon in organic synthesis . Its primary targets are ketones, which it converts into nitriles .

Mode of Action

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The isocyanide group’s unique properties, such as the oxidation of the carbon atom, drive multiple reactions .

Biochemical Pathways

TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . The conversion of ketones to the homologous nitriles can also be formally described as a "reductive nitrilation" .

Result of Action

The primary result of TosMIC’s action is the conversion of a ketone into a nitrile with one additional carbon atom in a single pot . This conversion is a key step in the synthesis of various heterocycles .

Action Environment

The action of TosMIC is influenced by environmental factors such as the presence of a primary alcohol. The reaction is considerably speeded up in the presence of MeOH or EtOH . The use of an excess of a primary alkyl alcohol also favors the formation of a 4-alkoxy-2-oxazoline , so the amount of primary alcohol must be controlled judiciously .

Analyse Biochimique

Biochemical Properties

1-Ethyl-1-tosylmethyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as pyrroles, oxazoles, and imidazoles . It interacts with various enzymes and proteins, including those involved in the Van Leusen reaction, where it acts as a synthon for the formation of nitriles . The isocyanide group in this compound is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, facilitating the synthesis of complex organic structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the activity of certain enzymes, such as fatty acid biosynthetic enzymes (FabF) and hexosamine pathway enzymes (GlmS), by covalently binding to their active site cysteines . This inhibition can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a one-carbon synthon in various chemical reactions . The isocyanide group can undergo addition-type reactions, forming covalent bonds with electrophilic centers in biomolecules . This reactivity is driven by the oxidation of the carbon atom in the isocyanide group, which facilitates the formation of nitriles and other heterocyclic compounds . Additionally, the tosyl group enhances the acidity of the α-protons, making them more susceptible to deprotonation and subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability at room temperature and does not decompose easily . Over time, its effects on cellular function can vary depending on the experimental conditions and the duration of exposure . Long-term studies have shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism . Its stability and reactivity make it a reliable reagent for various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve desired outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds . It interacts with enzymes such as FabF and GlmS, leading to the inhibition of fatty acid biosynthesis and the hexosamine pathway . These interactions can result in changes in metabolic flux and the accumulation of specific metabolites . The compound’s ability to covalently modify enzyme active sites underscores its potential as a valuable tool in metabolic studies .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and the presence of specific binding partners . Understanding these transport and distribution dynamics is crucial for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-tosylmethyl isocyanide can be synthesized through the dehydration of the related formamide derivative. The process involves the use of tosylmethyl isocyanide (TOSMIC) as a key intermediate. The synthesis typically requires mild conditions and can be carried out in a one-pot reaction .

Industrial Production Methods: Industrial production of this compound involves scalable methods that ensure high yield and purity. The process often includes purification steps such as passing the compound through a column containing neutral alumina and recrystallization from methanol .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-1-tosylmethyl isocyanide undergoes various types of reactions, including:

Oxidation: The isocyanide group can be oxidized to form nitriles.

Reduction: Reduction reactions can convert the isocyanide group to amines.

Substitution: The compound can participate in substitution reactions, particularly at the α-carbon atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed:

Nitriles: Formed through oxidation reactions.

Amines: Resulting from reduction reactions.

Various heterocycles: Such as oxazoles, imidazoles, and pyrroles, formed through substitution reactions.

Applications De Recherche Scientifique

1-Ethyl-1-tosylmethyl isocyanide has a wide range of applications in scientific research:

Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

Medicine: It plays a role in the synthesis of medicinal compounds, particularly those with central nervous system activity.

Industry: The compound is employed in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Tosylmethyl isocyanide (TOSMIC): A closely related compound with similar reactivity and applications.

Ethyl isocyanoacetate: Another isocyanide used in the synthesis of heterocycles.

Methyl isocyanide: A simpler isocyanide with comparable reactivity but different applications.

Uniqueness: 1-Ethyl-1-tosylmethyl isocyanide stands out due to its enhanced reactivity and versatility in forming a wide range of products. The presence of the tosyl group further increases its utility in organic synthesis, making it a preferred choice for many reactions .

Activité Biologique

1-Ethyl-1-tosylmethyl isocyanide, commonly referred to as TosMIC, is an organic compound notable for its unique reactivity and versatility in organic synthesis. Its molecular formula is CHNOS, and it belongs to the class of isocyanides characterized by the functional group –N≡C. This compound has gained attention in various fields, including chemistry, biology, and medicine, due to its potential biological activity and applications in synthesizing complex organic molecules.

Target and Mode of Action

TosMIC primarily acts as a one-carbon synthon , which can be easily deprotonated and alkylated. It plays a crucial role in synthesizing various heterocycles such as oxazoles, imidazoles, and pyrroles. The compound facilitates the conversion of ketones into nitriles, adding an additional carbon atom in a single reaction step. The presence of primary alcohols can significantly enhance the reaction rate, demonstrating its sensitivity to environmental conditions.

Biochemical Pathways

TosMIC participates in several biochemical pathways related to the synthesis of heterocyclic compounds. It influences cellular processes, including cell signaling pathways and gene expression. Its ability to act as a synthon allows it to integrate into metabolic pathways effectively.

Cellular Effects

The biological activity of this compound extends to various cellular effects. It has been shown to modulate gene expression and influence cellular metabolism. The compound's reactivity allows it to engage with specific molecular targets within cells, potentially leading to therapeutic applications.

Applications in Scientific Research

TosMIC serves as a valuable building block in various scientific domains:

- Chemistry : Utilized extensively in organic synthesis for creating complex molecules.

- Biology : Employed in developing biologically active compounds and as a probe for biochemical studies.

- Medicine : Plays a role in synthesizing medicinal compounds, particularly those targeting the central nervous system.

- Industry : Used in producing specialty chemicals and materials .

Synthesis of Heterocycles

A notable application of TosMIC is its role in synthesizing polysubstituted pyrroles through cyclization reactions with vinyl azides. This method demonstrates the compound's utility in creating biologically relevant heterocycles that may exhibit pharmacological properties .

High-Throughput Screening Techniques

Recent advancements have utilized high-throughput screening (HTS) techniques to optimize reactions involving TosMIC. For instance, researchers have successfully identified optimal conditions for reactions involving diverse electrophiles and nucleophiles, showcasing the compound's versatility and potential for automation in drug discovery processes .

Comparative Analysis of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Class | Isocyanides |

| Molecular Formula | CHNOS |

| Biological Role | Synthon for heterocycle synthesis |

| Cellular Effects | Modulates gene expression; influences cellular metabolism |

| Dosage Variability | Effects vary significantly based on concentration; potential toxicity at higher doses |

| Applications | Organic synthesis, medicinal chemistry, biochemical probes |

Propriétés

IUPAC Name |

1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLITUPWOVBUZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607544 | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-81-0 | |

| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.